4-Amino-3-(propan-2-yloxy)benzamide hydrochloride
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Overview
Description
4-Amino-3-(propan-2-yloxy)benzamide hydrochloride is a chemical compound with the CAS Number: 1909308-58-2 . It has a molecular weight of 230.69 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-amino-3-isopropoxybenzamide hydrochloride . The InChI code is 1S/C10H14N2O2.ClH/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11;/h3-6H,11H2,1-2H3,(H2,12,13);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 230.69 .Scientific Research Applications
Antimicrobial Activity
A series of compounds similar to 4-Amino-3-(propan-2-yloxy)benzamide hydrochloride were synthesized and evaluated for their antimycobacterial properties against two mycobacterial species. Some derivatives showed higher activity against M. avium subsp. paratuberculosis and M. intracellulare compared to standard treatments like ciprofloxacin and isoniazid, indicating potential applications in developing antimicrobial agents (Tengler et al., 2013).
Antioxidant Properties
Amino-substituted benzamide derivatives, which share a functional group similarity with this compound, have been studied for their capacity to act as antioxidants. The electrochemical oxidation of these derivatives in aqueous solutions suggested their potential as powerful antioxidants by scavenging free radicals, highlighting an area of research for studying the oxidative mechanisms and free radical scavenging activity (Jovanović et al., 2020).
Corrosion Inhibition
Benzothiazole derivatives, related in structural complexity to this compound, were synthesized to study their corrosion inhibiting effects against steel in acidic solutions. These studies demonstrate the potential application of similar compounds in protecting metals from corrosion, indicating that similar investigations could be valuable for this compound (Hu et al., 2016).
Antipsychotic Agents
Research into substituted benzamides, which include structural motifs similar to this compound, has led to the identification of compounds with potential atypical antipsychotic activity. These compounds have shown promise in vitro and in vivo for their ability to bind to dopamine and serotonin receptors, suggesting a research pathway for exploring the antipsychotic potential of related compounds (Norman et al., 1996).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-amino-3-propan-2-yloxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11;/h3-6H,11H2,1-2H3,(H2,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTULRKVKLONDFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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